2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-chloro-6-fluoroaniline with malononitrile and 4-hydroxyquinoline under basic conditions. The reaction is often carried out in the presence of a catalyst such as L-proline to enhance the yield and selectivity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research has indicated potential anti-cancer, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases or bind to receptor sites, thereby modulating cellular signaling pathways. The exact pathways involved can vary depending on the specific biological context and the target cells or tissues .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-chloroquinoline-3-carbaldehyde
- 4-hydroxyquinoline
- 2-amino-5-chlorophenyl-2-fluorophenyl-methanone
Compared to these compounds, 2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H11ClFN3O |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H11ClFN3O/c20-13-4-1-5-14(21)16(13)15-11-7-6-10-3-2-8-24-17(10)18(11)25-19(23)12(15)9-22/h1-8,15H,23H2 |
InChI Key |
HOYNCBIKXMWSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N)F |
Origin of Product |
United States |
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